molecular formula C15H14ClNO4S B436151 N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine CAS No. 445227-98-5

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine

Cat. No.: B436151
CAS No.: 445227-98-5
M. Wt: 339.8g/mol
InChI Key: BNPYWBCWMMSNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine is an organic compound with the molecular formula C15H14ClNO4S It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a methylphenyl ring, along with a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]glycine
  • N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine
  • N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and undergoes chemical reactions compared to its analogs.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-3-2-4-13(9-11)17(10-15(18)19)22(20,21)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYWBCWMMSNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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